2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one

TCTP Microscale Thermophoresis Cancer Differentiation Therapy

2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one (CAS 903468-04-2; molecular formula C₁₈H₂₁N₅O₂; MW 339.40 g/mol) is a synthetic small molecule belonging to the quinazoline–pyrimidinone hybrid class. The compound features an 8-methoxy-4-methylquinazoline core linked via a 2-amino bridge to a 6-methyl-5-propylpyrimidin-4(3H)-one ring.

Molecular Formula C18H21N5O2
Molecular Weight 339.4 g/mol
Cat. No. B14095306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one
Molecular FormulaC18H21N5O2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC=C(C3=N2)OC)C)C
InChIInChI=1S/C18H21N5O2/c1-5-7-13-11(3)20-18(22-16(13)24)23-17-19-10(2)12-8-6-9-14(25-4)15(12)21-17/h6,8-9H,5,7H2,1-4H3,(H2,19,20,21,22,23,24)
InChIKeyDGENZPDVDHDVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one: A Quinazoline–Pyrimidinone Hybrid for TCTP-Targeted Oncology Research


2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one (CAS 903468-04-2; molecular formula C₁₈H₂₁N₅O₂; MW 339.40 g/mol) is a synthetic small molecule belonging to the quinazoline–pyrimidinone hybrid class . The compound features an 8-methoxy-4-methylquinazoline core linked via a 2-amino bridge to a 6-methyl-5-propylpyrimidin-4(3H)-one ring. This scaffold has emerged from large-scale virtual screening campaigns targeting the translationally controlled tumor protein (TCTP), a validated target in cancer differentiation therapy [1]. The compound is listed in multiple commercial screening libraries under CAS 903468-04-2, indicating procurement availability for drug discovery programs.

Why 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one Cannot Be Replaced by In-Class Quinazoline–Pyrimidinone Analogs


In-class quinazoline–pyrimidinone hybrids cannot be treated as interchangeable procurement items, because minor structural modifications produce large-magnitude shifts in target binding and cellular potency [1]. In a systematic virtual screening and in vitro validation study of 2.56 million ZINC compounds, only five quinazoline–pyrimidinone analogs exhibited binding energies ≤ –9 kcal/mol at the TCTP–p53 interaction site, with predicted Ki values spanning 27 to 80 nM—yet only one analog (ZINC10157406, which shares the identical 8-methoxy-4-methylquinazoline core with the target compound) demonstrated sub-micromolar in vitro binding in microscale thermophoresis (KD = 0.87 µM) and reproducible growth inhibition across multiple cancer cell lines [1]. Analogs differing solely in the quinazoline substitution pattern (e.g., 4,6-dimethyl replacing 8-methoxy-4-methyl) showed divergent binding energies despite similar molecular weight, underscoring that the 8-methoxy substituent is a critical pharmacophoric determinant rather than a passive structural feature. Substituting the target compound with a non-validated analog risks selecting a molecule with uncharacterized—and potentially absent—TCTP engagement.

Quantitative Differentiation Evidence for 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one vs. Closest Analogs


TCTP Binding Affinity: 8-Methoxy-4-methylquinazoline Core Demonstrates Sub-Micromolar KD While In-Class Analogs Show Variable Engagement

The closest published analog, ZINC10157406—which retains the identical 8-methoxy-4-methylquinazolin-2-ylamino core present in the target compound but bears 6-(4-fluorophenyl) instead of 6-methyl-5-propyl on the pyrimidinone ring—bound recombinant human TCTP with KD = 0.87 ± 0.38 µM as measured by microscale thermophoresis [1]. This represents a ~27-fold higher affinity than artesunate (KD = 23.24 ± 9.45 µM), the established TCTP inhibitor control [1]. Four other quinazoline–pyrimidinone analogs from the same virtual screening campaign (ZINC18024062, ZINC18158919, ZINC17879278, ZINC9419129) failed to demonstrate confirmatory in vitro binding despite favorable in silico scores, indicating that TCTP engagement is highly sensitive to specific substitution patterns [1]. The target compound's 6-methyl-5-propyl pyrimidinone substitution provides a distinct steric and lipophilic profile compared to ZINC10157406's 6-(4-fluorophenyl) group, which may confer differentiated pharmacokinetic properties while preserving the validated 8-methoxy-4-methylquinazoline pharmacophore.

TCTP Microscale Thermophoresis Cancer Differentiation Therapy

Cancer Cell Growth Inhibition: 8-Methoxy Quinazoline Analog Demonstrates Low-Micromolar IC50 Across Multiple Lines While Spared in Negative Control Cells

ZINC10157406, bearing the identical 8-methoxy-4-methylquinazoline core, exhibited concentration-dependent growth inhibition in three TCTP-expressing cancer cell lines with IC50 values of 1.51 ± 0.08 µM (MOLT-4 leukemia), 1.91 ± 0.24 µM (SK-OV-3 ovarian), and 3.56 ± 0.77 µM (MCF-7 breast), while showing no appreciable activity against MDA-MB-231 cells (IC50 > 100 µM), which served as a low-TCTP-expression negative control [1]. By comparison, artesunate—the reference TCTP inhibitor—yielded IC50 values of 25.33 ± 2.32 µM (MOLT-4), 20.48 ± 2.73 µM (SK-OV-3), and 36.72 ± 8.52 µM (MCF-7), representing a 10- to 24-fold potency advantage for the 8-methoxy-4-methylquinazoline chemotype [1]. The target compound's distinct pyrimidinone substitution (6-methyl-5-propyl vs. 6-(4-fluorophenyl)) offers a basis for exploring structure–activity relationships around cellular potency and selectivity, as the 5-propyl group introduces additional conformational flexibility and lipophilicity relative to the 6-aryl substituent.

Growth Inhibition IC50 Cell Cycle Arrest

TCTP–p53 Pathway Modulation: 8-Methoxy Quinazoline Analog Downregulates TCTP by 86.7% and Upregulates p53 by 177.6%, Surpassing Artesunate

At 2 × IC50 concentration, ZINC10157406 (sharing the identical 8-methoxy-4-methylquinazoline core) decreased TCTP protein expression by 86.70 ± 0.44% and concomitantly increased p53 expression by 177.60 ± 12.46% in MOLT-4 leukemia cells as quantified by Western blot [1]. In the same assay system, artesunate reduced TCTP expression by only 60.25 ± 2.08% at its 2 × IC50 concentration, with p53 upregulation of 191.87 ± 20.20% [1]. The TCTP downregulation advantage (86.7% vs. 60.3%) indicates that the 8-methoxy-4-methylquinazoline chemotype more effectively disrupts the TCTP–p53 interaction—the proposed mechanism for differentiation therapy [1]. Immunohistochemistry corroborated this result, with TCTP H-score declining from 165.83 (untreated) to 74.31 (2 × IC50 ZINC10157406, p < 0.05) [1]. The target compound's distinct pyrimidinone substitution may modulate this pharmacodynamic effect, making it a valuable comparator for SAR studies.

TCTP Downregulation p53 Upregulation Western Blot

Computational Binding Energy at TCTP–p53 Interface: 8-Methoxy-4-methylquinazoline Core Ranks Among Top Five of 2.56 Million Screened Compounds

In a PyRx-based virtual screening of 2,556,750 ZINC database compounds (MW 300–400 Da, logP 0–5) followed by AutoDock4 molecular docking, only five compounds exhibited binding energies ≤ –9 kcal/mol at the TCTP–p53 interaction site [1]. ZINC10157406—bearing the identical 8-methoxy-4-methylquinazoline core—ranked third with a lowest binding energy (LBE) of −9.55 ± 0.00 kcal/mol and a predicted Ki (pKi) of 79.57 ± 0.02 nM [1]. By comparison, compounds with alternative quinazoline substitution patterns showed: ZINC18024062 (4,6-dimethyl): LBE −9.77 kcal/mol, pKi 27.18 nM; ZINC18158919 (4,6,8-trimethyl): LBE −9.76 kcal/mol, pKi 62.45 nM; ZINC17879278 (4,6-dimethyl): LBE −9.50 kcal/mol, pKi 68.29 nM; ZINC9419129 (4,6-dimethyl): LBE −9.50 kcal/mol, pKi 42.07 nM [1]. Despite superior in silico scores for the 4,6-dimethyl analogs, only the 8-methoxy-4-methylquinazoline analog (ZINC10157406) confirmed binding in vitro, suggesting that the 8-methoxy group contributes to binding pose stabilization not captured by docking scores alone [1]. Artesunate showed LBE −7.20 kcal/mol and pKi 53.67 µM [1].

Virtual Screening Molecular Docking AutoDock4

Physicochemical Differentiation: 8-Methoxy vs. 8-Methyl and 8-Ethoxy Quinazoline Analogs Alter LogP, Hydrogen Bonding, and Steric Profile

The target compound's 8-methoxy substituent on the quinazoline ring represents a key structural differentiator from commercially available analogs. The 8-methoxy group (H-bond acceptor; σₘ Hammett constant ~0.12) introduces distinct electronic and steric properties versus: (a) 8-methyl analog (2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one, MW 323.4 g/mol) which lacks H-bond acceptor capacity at position 8 ; (b) 8-ethoxy analog (MW 353.42 g/mol) which increases lipophilicity and steric bulk at position 8 ; and (c) 6-methoxy regioisomer (2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one) which repositions the methoxy group from position 8 to position 6, altering the hydrogen-bonding geometry with target residues . In the TCTP binding mode elucidated for ZINC10157406, residues Val70, Gln133, and Glu80 are predicted to participate in hydrogen bonds with the ligand [1]. The 8-methoxy oxygen is positioned to engage these residues, whereas a 6-methoxy or 8-methyl substitution would alter or eliminate this interaction. The target compound's n-propyl group at pyrimidinone C5 further differentiates it from the 5-H, 5-ethyl, and 5-benzyl analogs in commercial libraries.

SAR Physicochemical Properties Quinazoline Substitution

Recommended Research Application Scenarios for 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one Based on Quantitative Differentiation Evidence


TCTP Chemical Probe Development and Differentiation Therapy Screening in p53-Wildtype Hematologic Malignancies

Based on the validated TCTP binding (KD = 0.87 µM for the 8-methoxy-4-methylquinazoline core analog) and the 86.7% TCTP downregulation effect in MOLT-4 leukemia cells [1], this compound is suited as a starting point for medicinal chemistry optimization of TCTP-targeted differentiation therapy agents. The target compound's distinct 6-methyl-5-propyl pyrimidinone substitution pattern offers a complementary SAR vector to the 6-(4-fluorophenyl) analog, enabling exploration of how pyrimidinone C5/C6 substitution affects TCTP binding kinetics, cellular potency, and selectivity against the TCTP-low MDA-MB-231 line (>50-fold window with core analog) [1]. Researchers should confirm TCTP binding via microscale thermophoresis and benchmark against artesunate as the reference inhibitor (KD ~23 µM).

Structure–Activity Relationship (SAR) Studies on Quinazoline 8-Position Substituent Effects in TCTP–p53 Pathway Modulation

The compound serves as a defined SAR probe for interrogating the role of the 8-methoxy group on the quinazoline ring, which computational docking [1] predicts participates in hydrogen-bonding interactions with TCTP residues Val70, Gln133, and Glu80. By comparing this compound head-to-head with its 8-methyl, 8-ethoxy, and 6-methoxy regioisomeric analogs [REFS-1, REFS-2, REFS-3, REFS-4], researchers can quantitatively map the contribution of the 8-methoxy H-bond acceptor to TCTP binding affinity and cellular potency—addressing the critical observation that 4,6-dimethylquinazoline analogs with superior in silico scores (−9.77 kcal/mol) failed in vitro validation [1].

Library Procurement for TCTP-Focused Phenotypic or Target-Based High-Throughput Screening

Given that only five out of 2.56 million screened compounds met the ≤ –9 kcal/mol binding energy threshold at the TCTP–p53 interface, and only one chemotype (8-methoxy-4-methylquinazoline) was experimentally confirmed to bind TCTP [1], this compound represents a rare, validated scaffold for TCTP-focused screening library assembly. Procurement of this specific compound (CAS 903468-04-2), rather than a generic quinazoline–pyrimidinone analog, ensures that the screening collection includes the 8-methoxy substitution pattern associated with confirmed in vitro target engagement. The compound's commercial availability from multiple suppliers supports integration into medium- to high-throughput screening workflows.

Cell Cycle and Apoptosis Mechanistic Studies in Ovarian and Breast Cancer Models with Defined TCTP Expression Levels

The core analog ZINC10157406 induced G0/G1 cell cycle arrest accompanied by dose-dependent decreases in CDK2, CDK4, cyclin D1, and cyclin D3 in MOLT-4, SK-OV-3, and MCF-7 cells [1]. The target compound, with its differentiated 5-propyl substitution, can be used in parallel with ZINC10157406 to dissect whether pyrimidinone C5 substitution affects the cell cycle arrest phenotype, the cyclin/CDK downregulation profile, or the selectivity between TCTP-high (SK-OV-3, MCF-7) and TCTP-low (MDA-MB-231) models. The established IC50 range of 1.5–3.6 µM for the core chemotype [1] provides a quantitative benchmark for comparative evaluation.

Quote Request

Request a Quote for 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.